(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17462036
Molecular Formula: C8H10F2N2
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F2N2 |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (1S)-1-(2,4-difluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
| Standard InChI Key | LBFMQXYRZXBIPM-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)[C@@H](CN)N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(CN)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1S)-1-(2,4-difluorophenyl)ethane-1,2-diamine, reflects its stereochemistry at the chiral carbon (C1) and the substitution pattern on the aromatic ring. The 2,4-difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. The ethane backbone’s two amine groups enable hydrogen bonding and coordination with biological targets.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀F₂N₂ | |
| Molecular Weight | 172.18 g/mol (or 188.18 g/mol)* | |
| Stereochemistry | (1S) configuration | |
| CAS Number | Not publicly disclosed | |
| Solubility | Likely polar organic solvents |
*Discrepancies in molecular weight may arise from isotopic variations or computational methods.
Stereochemical Significance
The (1S) configuration confers enantioselectivity in biological interactions. Chiral diamines often exhibit distinct pharmacokinetic profiles compared to racemic mixtures, as seen in drugs like levofloxacin. Computational modeling suggests the (1S) isomer binds more effectively to bacterial enzymes, though experimental validation is pending.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically involves:
-
Friedel-Crafts Acylation: Introducing the difluorophenyl group to an ethylene precursor.
-
Reductive Amination: Converting ketone intermediates to amines using catalysts like palladium or platinum.
-
Chiral Resolution: Separating enantiomers via chiral chromatography or enzymatic methods.
Yields reported in pilot studies range from 45–60%, with purity >95% after recrystallization.
Continuous Flow Production
Industrial applications favor continuous flow systems to enhance scalability and safety. A 2024 study demonstrated a 30% increase in yield using microreactors, reducing side products like 1-(2,4-difluorophenyl)ethanone.
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Reactor | 45 | 92 | Moderate |
| Continuous Flow | 60 | 98 | High |
| Enzymatic Resolution | 55 | 99 | Low |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to ciprofloxacin. Mechanistic studies propose inhibition of DNA gyrase, though direct binding evidence is lacking.
Enzyme Modulation
The compound inhibits monoamine oxidase B (MAO-B) at IC₅₀ = 12 µM, implicating potential for neurodegenerative disease treatment. Structural analogs without fluorine substitutions show 10-fold lower activity, highlighting fluorine’s role in target engagement.
Comparative Analysis with Structural Analogs
1-(3,5-Difluorophenyl)ethane-1,2-diamine
This analog’s 3,5-difluoro substitution reduces planarity, decreasing DNA intercalation capacity by 60% compared to the 2,4-difluoro isomer.
1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
The bis-fluorophenyl structure exhibits stronger π-π stacking but poorer solubility, limiting bioavailability .
Table 3: Structural and Biological Comparisons
| Compound | MIC (µg/mL) | MAO-B IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine | 8–16 | 12 | 15 |
| 1-(3,5-Difluorophenyl)ethane-1,2-diamine | 32–64 | 45 | 20 |
| 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | 64–128 | 90 | 5 |
Pharmacodynamic and Kinetic Profiles
Binding Affinity Studies
Surface plasmon resonance (SPR) assays revealed a Kd = 2.3 µM for human serum albumin, indicating moderate plasma protein binding. Molecular docking simulations predict strong interactions with the ATP-binding pocket of EGFR kinase.
Metabolic Stability
Rat liver microsome studies show a half-life of 120 minutes, primarily metabolized via N-acetylation. Co-administration with CYP3A4 inhibitors increases AUC by 70%.
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could enhance tumor penetration, leveraging fluorine’s MRI contrast properties for theranostics.
Structural Optimization
Introducing methyl groups at the ethane backbone may reduce renal clearance, as demonstrated in fluoxetine derivatives.
Clinical Translation Challenges
Toxicity profiles remain uncharacterized. Subacute dosing in rodents caused reversible hepatotoxicity at 100 mg/kg, necessitating dose-ranging studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume